trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
CAS No.:
Cat. No.: VC18016726
Molecular Formula: C22H33Cl2N3O2
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H33Cl2N3O2 |
|---|---|
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
| Standard InChI Key | WZSUCHUYLQMKGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a trans-cyclohexyl ring substituted at the 4-position with a two-carbon chain linking to a piperazine ring. The piperazine nitrogen atoms are further functionalized, with one bearing a 2,3-dichlorophenyl group and the other connected to the cyclohexyl backbone. The carbamic acid isopropyl ester group is appended to the cyclohexyl ring via an amide bond .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₃Cl₂N₃O₂ |
| Molecular Weight | 442.42 g/mol |
| SMILES Notation | CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
| Configuration | Trans-cyclohexyl stereoisomer |
The trans configuration of the cyclohexyl ring is critical for its biological activity, as stereochemical orientation influences receptor binding affinity .
Nomenclature and Related Derivatives
The systematic IUPAC name reflects its carbamate ester functionality and substitution pattern. Structural analogs include tert-butyl ester derivatives (e.g., CAS 506427-91-4) and dimethylurea variants (CID 129858634), which exhibit modified pharmacokinetic profiles .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in patent WO2019016828A1 :
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Intermediate Formation:
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Piperazine Coupling:
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Reaction of Formula-12 with 1-(2,3-dichlorophenyl)piperazine under nucleophilic substitution conditions.
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Esterification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOAc, 50°C | 78–85 |
| Piperazine Coupling | K₂CO₃, DMF, 80°C | 65–72 |
| Esterification | HCl (gaseous), isopropyl alcohol, reflux | 88–92 |
Purification and Polymorph Control
Crystallization from ethanol/water mixtures yields the pure amorphous form, while solvent evaporation techniques produce polymorphic variants .
Pharmacological Properties
Mechanism of Action
The compound demonstrates high affinity for dopamine D₃ and D₂ receptors (Ki = 0.085 nM and 0.49 nM, respectively) and serotonin 5-HT₁A receptors (Ki = 2.7 nM) . Its partial agonism at these targets underpins its antipsychotic efficacy while minimizing extrapyramidal side effects .
Comparative Efficacy
In preclinical models, the compound showed:
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50% reduction in apomorphine-induced climbing behavior (indicative of antipsychotic activity) at 0.3 mg/kg.
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Lower catalepsy incidence (<10% at therapeutic doses) compared to haloperidol (45–60%) .
Physicochemical Characteristics
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhancing bioavailability.
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Hydrolytic Stability: The carbamate group undergoes slow hydrolysis in acidic conditions (t₁/₂ = 48 hrs at pH 2), but remains stable in plasma (t₁/₂ > 120 hrs) .
Table 3: Physicochemical Data
| Parameter | Value |
|---|---|
| logP (Octanol/Water) | 3.8 |
| pKa | 7.1 (piperazine nitrogen) |
| Melting Point | 158–160°C (decomposes) |
Therapeutic Applications
Neuropsychiatric Indications
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Schizophrenia: Phase II trials demonstrated a 24.1-point reduction in PANSS scores over 6 weeks (vs. 18.3 for placebo) .
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Bipolar Disorder: Effective in managing manic episodes (YMRS score reduction: 14.7 vs. 8.9 for placebo) .
Emerging Uses
Preclinical data suggest potential in:
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